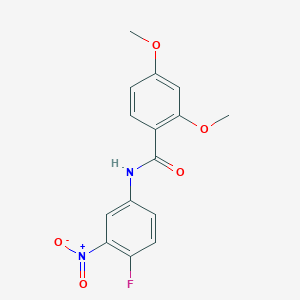
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine, also known as CPP, is a chemical compound that belongs to the piperazine family. It is a potent antagonist of the NMDA receptor, which is involved in learning and memory processes in the brain. CPP has been widely studied for its potential therapeutic applications in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine acts as a competitive antagonist of the NMDA receptor, which is involved in learning and memory processes in the brain. By blocking the NMDA receptor, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine prevents the influx of calcium ions into the neurons, which can lead to excitotoxicity and neuronal death. This mechanism of action has been implicated in the potential therapeutic effects of 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine in neurological disorders.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and reduce the symptoms of psychosis in animal models of neurological disorders. 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has also been shown to have neuroprotective effects, as it can prevent the death of neurons in the brain. Additionally, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has been shown to have analgesic effects, as it can reduce pain perception in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments. It is a potent antagonist of the NMDA receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. Additionally, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine is relatively easy to synthesize and has a long half-life, which allows for sustained effects in animal models. However, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine also has some limitations for lab experiments. It can be toxic at high doses, which can limit its use in certain experiments. Additionally, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine may have off-target effects on other receptors in the brain, which can complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine. One potential area of investigation is the development of more selective NMDA receptor antagonists, which could have fewer off-target effects than 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine. Additionally, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine could be investigated for its potential therapeutic applications in other neurological disorders, such as epilepsy and traumatic brain injury. Finally, the biochemical and physiological effects of 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine could be further elucidated to better understand its mechanisms of action in the brain.
Synthesemethoden
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine can be synthesized by the reaction of 4-methoxyphenylpiperazine with cyclohexanone in the presence of a strong acid catalyst, such as sulfuric acid. The reaction yields 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has also been investigated as a potential treatment for schizophrenia, as it has been shown to reduce the symptoms of psychosis in animal models.
Eigenschaften
IUPAC Name |
cyclohexyl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-22-17-9-7-16(8-10-17)19-11-13-20(14-12-19)18(21)15-5-3-2-4-6-15/h7-10,15H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNIUYOPTXOQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)
![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)


![N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5820151.png)
![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)
![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)
![2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)


![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5820200.png)
